5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde
Description
Historical Context and Discovery Timeline
The historical development of this compound traces its origins to the foundational discovery of thiophene itself by Viktor Meyer in 1882. Meyer's groundbreaking identification of thiophene as a contaminant in benzene derived from coal marked the beginning of systematic research into sulfur-containing heterocyclic compounds. His observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, previously attributed to benzene itself, led to the isolation of thiophene as the actual reactive species responsible for this phenomenon.
The evolution from simple thiophene to more complex derivatives like this compound represents decades of methodological advancement in synthetic organic chemistry. Meyer's initial synthesis of thiophene using acetylene and elemental sulfur established the fundamental approach of combining sulfur sources with hydrocarbons, particularly unsaturated ones, which remains relevant to contemporary synthetic strategies. The development of specialized techniques such as the Paal-Knorr thiophene synthesis, utilizing 1,4-diketones with sulfidizing reagents like phosphorus pentasulfide, and the Gewald reaction involving ester condensation in the presence of elemental sulfur, provided the methodological foundation for creating increasingly sophisticated thiophene derivatives.
The emergence of cyclopenta-fused thiophene systems gained particular momentum in the late 20th and early 21st centuries, driven by their recognized potential in pharmaceutical applications and materials science. Research groups began systematically exploring the unique properties conferred by the fusion of cyclopentane rings to thiophene cores, leading to the development of compounds like this compound as valuable synthetic intermediates. The compound's aldehyde functionality represents a strategic incorporation of reactive sites that enhance its utility in complex synthetic transformations.
Structural Classification Within Heterocyclic Chemistry
This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds. The compound belongs to the broader category of sulfur-containing heterocycles, specifically thiophene derivatives, characterized by the presence of a sulfur atom within a five-membered aromatic ring system. Its molecular formula C₈H₈OS and molecular weight of 152.214 grams per mole reflect the structural complexity achieved through the fusion of multiple ring systems.
The structural architecture of this compound exemplifies several key classification criteria within heterocyclic chemistry. Primarily, it represents a bicyclic system where a cyclopentane ring is fused to a thiophene core, creating the cyclopenta[b]thiophene framework. The notation "[b]" indicates the specific fusion pattern, distinguishing it from other possible isomeric arrangements such as cyclopenta[c]thiophene derivatives. The presence of the aldehyde functional group at the 2-position introduces additional reactivity and synthetic versatility.
| Structural Feature | Classification | Molecular Contribution |
|---|---|---|
| Thiophene Core | Five-membered sulfur heterocycle | C₄H₄S unit |
| Cyclopentane Ring | Saturated five-membered carbocycle | C₃H₆ unit |
| Aldehyde Group | Carbonyl functional group | CHO unit |
| Fusion Pattern | [b]-type ring junction | Shared C₂-C₃ edge |
The compound's classification as a dihydro derivative indicates partial saturation within the bicyclic framework, specifically referring to the two additional hydrogen atoms incorporated during the ring fusion process. This partial saturation distinguishes it from fully aromatic analogs and influences both its electronic properties and chemical reactivity. The spatial arrangement follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, ensuring precise structural identification within the scientific literature.
From a stereochemical perspective, the compound exhibits specific three-dimensional characteristics resulting from the ring fusion geometry. The cyclopentane ring adopts envelope conformations that influence the overall molecular shape and accessibility of reactive sites. These conformational considerations become particularly relevant when the compound participates in stereoselective synthetic transformations or when incorporated into larger molecular assemblies.
Significance in Organosulfur Compound Research
The research significance of this compound extends across multiple domains of contemporary organic chemistry, reflecting its versatility as both a synthetic intermediate and a structural motif of inherent value. Within the field of pharmaceutical chemistry, cyclopenta-fused thiophene derivatives have demonstrated considerable potential as bioactive compounds, with research indicating their utility in developing novel therapeutic agents. Recent studies have explored the incorporation of such structures into platelet activating factor receptor antagonists, highlighting their relevance in treating inflammation-related conditions and ocular diseases.
The compound's significance in materials science applications stems from the unique electronic properties conferred by the combination of thiophene aromaticity and cyclopentane fusion. Research has demonstrated that thiophene-based compounds exhibit exceptional performance in organic electronics, including organic photovoltaic devices and organic field-effect transistors. The specific structural features of this compound make it particularly valuable as a building block for constructing conjugated polymer systems used in advanced electronic applications.
Contemporary synthetic methodology development has recognized this compound as an important substrate for exploring novel reaction pathways. Research has demonstrated its utility in organocatalytic transformations, particularly in gamma-prime carbon-hydrogen functionalization reactions that enable the construction of complex polycyclic architectures. These methodological advances have expanded the accessible chemical space around cyclopenta-fused thiophene systems, enabling the synthesis of previously challenging molecular targets.
| Research Domain | Application Area | Demonstrated Benefits |
|---|---|---|
| Pharmaceutical Chemistry | Receptor Antagonist Development | Enhanced bioactivity profiles |
| Materials Science | Organic Electronics | Improved electronic properties |
| Synthetic Methodology | Catalytic Transformations | Novel reaction pathways |
| Polymer Chemistry | Conjugated Systems | Superior material performance |
The aldehyde functionality present in this compound provides exceptional synthetic versatility, enabling diverse derivatization strategies including nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. Research has demonstrated its successful incorporation into multi-component reaction sequences, where it serves as both a reactive partner and a structural directing element. These capabilities have positioned the compound as a valuable tool for accessing structurally diverse compound libraries in medicinal chemistry programs.
Recent investigations have also highlighted the compound's role in developing sustainable synthetic approaches. Its ability to participate in organocatalytic processes reduces the dependence on transition metal catalysts, aligning with contemporary green chemistry principles. Furthermore, research has shown that derivatives of this compound can be synthesized using renewable feedstocks, contributing to the development of more environmentally responsible synthetic pathways.
The compound's significance extends to fundamental studies of electronic structure and reactivity patterns within organosulfur systems. Computational chemistry investigations have provided detailed insights into the electronic distribution and frontier orbital characteristics that govern its chemical behavior. These theoretical studies have proven instrumental in predicting reaction outcomes and designing new synthetic transformations, demonstrating the compound's value as a model system for understanding broader principles of heterocyclic reactivity.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWAPNHPFBDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where a cyclopentanone derivative is reacted with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group . Another method involves the reduction of a corresponding carboxylic acid derivative using reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
Reduction: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde has several applications in scientific research:
Materials Science: The compound is incorporated into the design of liquid crystals and organic semiconductors due to its unique electronic properties.
Biology and Medicine: It has been investigated for its potential antimicrobial and antifungal activities, showing promising results against methicillin-resistant Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiophene-2-carbaldehyde Derivatives
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3, )
- Structure : Features two bromine atoms on the thiophene ring and a formyl group.
- Synthesis : Prepared via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde using Br₂/NaHCO₃ in chloroform .
- Properties : Higher molecular weight (MW: 347.98 g/mol) and melting point (124–126°C) compared to the target compound due to bromine’s electron-withdrawing effects and increased van der Waals forces.
- Applications : Used as an intermediate in Suzuki couplings to synthesize π-conjugated polymers for optoelectronic devices .
Thiophene-2-carbaldehyde ()
- Structure: Simpler monocyclic thiophene with a formyl group.
- Synthesis: Produced via multi-component reactions involving ethyl cyanoacetate and acetone .
- Reactivity : Lacks the cyclopenta ring’s rigidity, reducing conjugation but increasing flexibility for nucleophilic attacks.
- Applications : Key precursor for synthesizing pyridine derivatives in drug discovery .
Cyclopenta[b]thiophene Derivatives with Alternative Functional Groups
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
- Structure: Contains an amino (-NH₂) and ester (-COOCH₃) group instead of the aldehyde.
- Synthesis : Derived from Gewald reactions or hydrazine-mediated cyclizations .
- Reactivity: The amino group enables Schiff base formation (e.g., with 2-hydroxynaphthaldehyde, ), while the ester permits hydrolysis to carboxylic acids.
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Hydrazide ()
- Structure : Substitutes the aldehyde with a hydrazide (-CONHNH₂) group.
- Synthesis : Prepared via hydrazine treatment of ester derivatives .
- Reactivity : Forms coordination complexes with transition metals, useful in catalysis or bioactive compound design.
- Applications : Explored as a ligand in metallodrugs and enzyme inhibitors .
Schiff Base Derivatives ()
Example: 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- Structure : Combines the cyclopenta[b]thiophene core with a Schiff base (-CH=N-) linkage.
- Synthesis: Condensation of 2-amino derivatives with aldehydes (e.g., 2-hydroxynaphthaldehyde) in ethanol .
- Properties : Exhibits photochromism and thermochromism due to tautomerism in the Schiff base moiety.
- Applications : Chelating ligands for metal ions in coordination chemistry and materials science .
Comparative Data Table
Research Findings and Key Differences
- Reactivity: The aldehyde group in the target compound offers superior versatility in cross-coupling reactions compared to esters or amines in analogues.
- Electronic Effects : The cyclopenta ring enhances conjugation and rigidity, improving charge transport in optoelectronic materials. Brominated analogues (e.g., Compound 3) further stabilize LUMO levels, making them suitable for organic semiconductors .
- Biological Activity : Carboxamide and hydrazide derivatives exhibit higher binding affinity to enzymes (e.g., falcipain-2) due to hydrogen-bonding capabilities, whereas the aldehyde’s electrophilicity may limit direct bioactivity but enable prodrug designs .
Biological Activity
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and implications for drug development based on diverse research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes a thiophene ring fused with a cyclopentane component. This structural configuration contributes to its biological activity and interaction with various biomolecules.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₈S |
| Molecular Weight | 124.20 g/mol |
| Solubility | Miscible in organic solvents; insoluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This compound's efficacy can be attributed to its ability to inhibit bacterial enzymes critical for cell wall synthesis and function.
The primary mechanism through which this compound exerts its antimicrobial effects involves:
- Enzyme Inhibition : It interacts with bacterial enzymes, leading to their inhibition and subsequent disruption of cellular processes.
- Cell Membrane Disruption : The compound may also affect the integrity of bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed an inhibitory concentration (IC50) against MRSA at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial property that could be harnessed in therapeutic applications .
- Biochemical Interactions : The compound has been shown to modulate various biochemical pathways, including the inhibition of Bruton’s tyrosine kinase (BTK), which plays a role in immune response regulation. This inhibition could have implications for treating autoimmune disorders .
- Toxicity Studies : In animal models, low doses of the compound were effective in inhibiting bacterial growth without significant adverse effects on cellular metabolism or organ function, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | Moderate antimicrobial | Less potent than 5,6-dihydro variant |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | Anticonvulsant | Different therapeutic target |
Q & A
Q. What are the key synthetic routes for 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, PdCl₂(PPh₃)₂-catalyzed reactions under nitrogen atmosphere with arylboronic esters yield derivatives in moderate to low yields (16–34%) after 24–72 hours . Optimization involves adjusting catalyst loading, solvent choice (e.g., THF or dichloroethane), and reaction time. Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical for purification .
Q. Which purification techniques are most effective for isolating this compound derivatives?
Silica gel column chromatography is widely used, with solvent systems tailored to compound polarity. For instance, EtOAc:hexane (30:70 to 50:50) effectively separates carbaldehyde derivatives . Recrystallization may supplement purification for crystalline intermediates, though yields can vary due to byproduct formation during prolonged reactions .
Q. How is structural characterization performed for this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are standard. For example, ¹H NMR of tert-butyl 4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)piperazine-1-carboxylate shows distinct signals for cyclopenta-thiophene protons (δ 2.41–2.91 ppm) and Boc-protected piperazine (δ 1.47 ppm) . HRMS confirms molecular weights with <0.001 Da error .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura couplings of this compound?
Yield discrepancies (e.g., 14.6% for compound 4 vs. 34.2% for compound 5 in ) arise from steric hindrance in bulky arylboronic esters and competing side reactions (e.g., proto-deboronation). Catalyst poisoning by sulfur-containing intermediates may also reduce efficiency. Researchers mitigate this by using excess boronate reagents (1.3–1.5 equiv.) and optimizing temperature .
Q. How do oxidation pathways of this compound influence its functionalization?
Oxidation with 30% H₂O₂ in acetic acid converts the aldehyde group to a carboxylic acid while oxidizing thiophene sulfur to sulfone groups, as seen in related thiophene-carbaldehydes . Competing oxidation at the cyclopenta ring requires careful control of reaction time and oxidant concentration to avoid over-oxidation .
Q. What applications does this compound have in medicinal chemistry or materials science?
Derivatives like (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone show promise as covalent inhibitors targeting phosphatases (e.g., SCP1), with HRMS and NMR confirming bioactivity . In materials science, its π-conjugated structure is leveraged in organic electronics, though direct applications require further doping studies .
Q. How can researchers address stability challenges during storage or reaction?
The aldehyde group is prone to oxidation and moisture sensitivity. Storage under inert gas (N₂/Ar) at 2–8°C in sealed containers is recommended . For reactions, anhydrous solvents (e.g., THF) and Schlenk-line techniques prevent hydrolysis .
Q. What strategies resolve discrepancies in spectroscopic data for novel derivatives?
Contradictions in NMR or HRMS data (e.g., unexpected splitting patterns) may stem from rotameric equilibria or residual solvents. Deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) help assign signals unambiguously. Cross-referencing with computational models (DFT) validates assignments .
Methodological Notes
- Synthetic Protocols : Always monitor reactions by TLC and use fresh catalysts to improve reproducibility .
- Data Interpretation : Report yields with error margins and disclose purification losses to enhance transparency .
- Advanced Applications : Collaborate with computational chemists to predict electronic properties for materials science applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
